Erucifolin N-oxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Erucifolin N-oxide can be synthesized through the oxidation of its precursor, Erucifoline. One common method involves the use of sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts under mild reaction conditions . Another method employs Oxone in a biphasic basic medium as the sole oxidant . These methods are efficient and environmentally friendly, providing high yields of the desired N-oxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The choice of oxidant and catalyst can vary depending on the specific requirements of the production process, such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Erucifolin N-oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to its precursor, Erucifoline.
Substitution: N-oxide compounds can participate in substitution reactions, where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Sodium percarbonate, Oxone, and molecular oxygen in the presence of specific catalysts.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include more oxidized derivatives, reduced forms such as Erucifoline, and substituted compounds with different functional groups.
Scientific Research Applications
Erucifolin N-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Erucifolin N-oxide involves its interaction with molecular targets and pathways within biological systems. The N-oxide group is critical for its biological activity, providing water solubility and influencing membrane permeability . In some cases, the N-oxide group exhibits special redox reactivity, which is important for drug targeting and cytotoxicity .
Comparison with Similar Compounds
Erucifolin N-oxide can be compared with other similar compounds, such as:
- Europine N-oxide
- Echinatine N-oxide
- Rinderine N-oxide
- Heliosupine N-oxide
- Lasiocarpine N-oxide
- Echimidine N-oxide
These compounds share similar structural features and biological activities but differ in their specific molecular targets and pathways. This compound is unique in its specific interactions and applications in various fields of research.
Properties
Molecular Formula |
C18H23NO7 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(5R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-15-oxido-3,6,11-trioxa-15-azoniatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione |
InChI |
InChI=1S/C18H23NO7/c1-3-11-8-18(10-20)17(2,26-18)16(22)24-9-12-4-6-19(23)7-5-13(14(12)19)25-15(11)21/h3-4,13-14,20H,5-10H2,1-2H3/b11-3-/t13-,14-,17+,18?,19?/m1/s1 |
InChI Key |
IJAULDQGSBFPPG-WZILVZQPSA-N |
Isomeric SMILES |
C/C=C\1/CC2([C@@](O2)(C(=O)OCC3=CC[N+]4([C@H]3[C@@H](CC4)OC1=O)[O-])C)CO |
Canonical SMILES |
CC=C1CC2(C(O2)(C(=O)OCC3=CC[N+]4(C3C(CC4)OC1=O)[O-])C)CO |
Origin of Product |
United States |
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